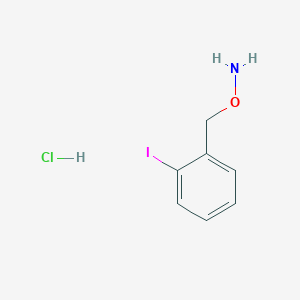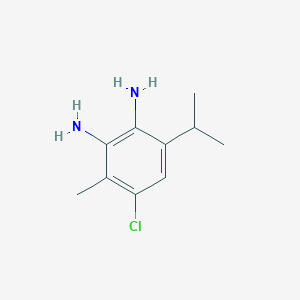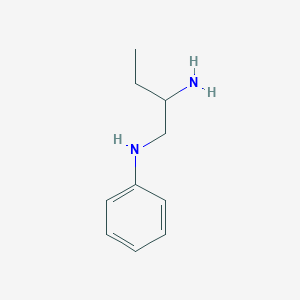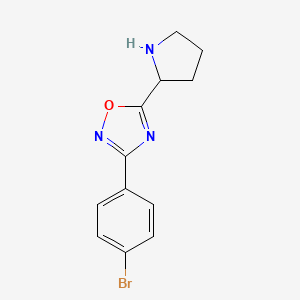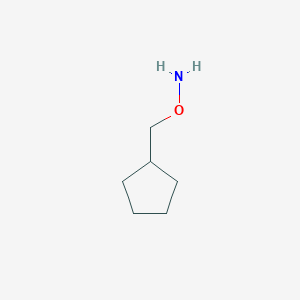
O-(cyclopentylmethyl)hydroxylamine
Übersicht
Beschreibung
O-(cyclopentylmethyl)hydroxylamine is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclopentylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(cyclopentylmethyl)hydroxylamine can be achieved through O-alkylation of hydroxylamines. One common method involves the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
Industrial production methods for hydroxylamines, including this compound, often involve the Raschig process, nitric monoxide reduction, and nitric acid reduction methods . These methods are well-established and provide high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
O-(cyclopentylmethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oximes and nitrones.
Reduction: It can be reduced to primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form O-substituted hydroxylamines.
Common Reagents and Conditions
Common reagents used in these reactions include diaryliodonium salts for arylation, palladium catalysts for O-arylation, and methanesulfonates for O-alkylation . Reaction conditions typically involve mild temperatures and the use of organic solvents.
Major Products
The major products formed from these reactions include O-arylhydroxylamines, oximes, nitrones, and primary amines .
Wissenschaftliche Forschungsanwendungen
O-(cyclopentylmethyl)hydroxylamine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of O-(cyclopentylmethyl)hydroxylamine involves its reactivity as an electrophilic aminating reagent. It can form nitrogen-enriched compounds through nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved include the formation of oximes and nitrones, which are intermediates in various synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-(cyclopentylmethyl)hydroxylamine include:
- N-hydroxyphthalimide
- N-hydroxysuccinimide
- tert-butyl N-hydroxycarbamate
Uniqueness
This compound is unique due to its cyclopentylmethyl substitution, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex nitrogen-containing compounds .
Eigenschaften
IUPAC Name |
O-(cyclopentylmethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-8-5-6-3-1-2-4-6/h6H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZEAHSQDNIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


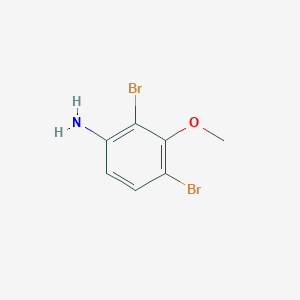
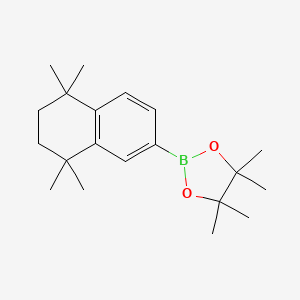
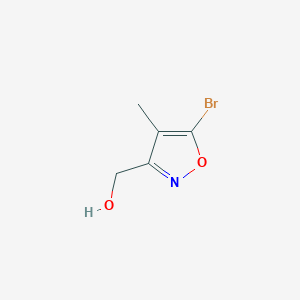
![4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B3288967.png)
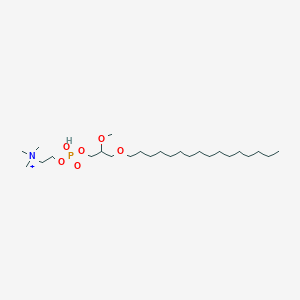
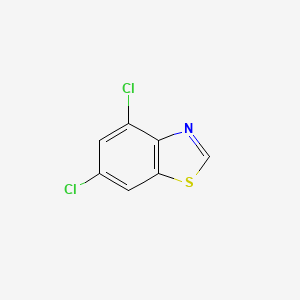
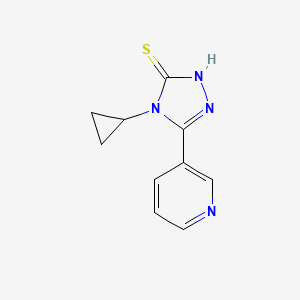
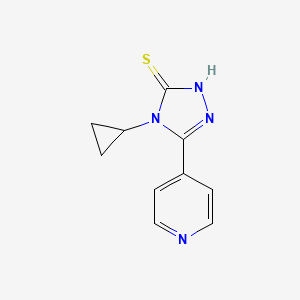
![4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B3288999.png)
![6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3289004.png)
